molecular formula C12H20BrNO2 B13087713 tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13087713
M. Wt: 290.20 g/mol
InChI Key: XOPLNGPCBYYTLQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound that features a bromomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the bromomethyl group: The bromomethyl group can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Alcohol derivatives from the reduction of the ester group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules due to its reactive bromomethyl group.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to undergo various chemical modifications.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Agrochemicals: It can be used in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its application. In drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 5-norbornene-2-carboxylate

Comparison:

  • Structural Differences: While tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate contains a bromomethyl group, similar compounds may have different substituents, leading to variations in reactivity and applications.
  • Reactivity: The presence of the bromomethyl group in this compound makes it more reactive in nucleophilic substitution reactions compared to its analogs.
  • Applications: The unique structure of this compound allows for specific applications in drug development and material science that may not be possible with similar compounds.

Biological Activity

Tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by its unique azabicyclic structure, which includes a nitrogen atom within its framework. This compound is classified under azabicyclic compounds and has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

  • Molecular Formula : C12_{12}H20_{20}BrNO2_2
  • Molecular Weight : 290.20 g/mol
  • Physical State : Solid, sensitive to moisture
  • Storage Conditions : Store in a dry environment at room temperature

Potential Pharmacological Activities

  • Neuroactivity : Similar azabicyclic compounds have shown potential neuroactive properties, suggesting that this compound may interact with neurotransmitter receptors.
  • Antitumor Activity : Research on structurally related compounds has indicated potential antiproliferative effects against various cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cells.

Study on Related Compounds

A study published in Nature explored the synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, revealing that some of these compounds exhibited significant antiproliferative activity without inducing necrotic cell death in tumor cells or lymphocytes. Notably, compound 9e demonstrated IC50_{50} values of 28 µg/mL against CaSki cells, 18 µg/mL against MDA-MB-231 cells, and 20 µg/mL against SK-Lu-1 cells .

CompoundIC50_{50} (µg/mL)Cell Line
Compound 9e28CaSki
Compound 9e18MDA-MB-231
Compound 9e20SK-Lu-1

This study highlights the potential of azabicyclic structures in developing antitumor agents and emphasizes the need for further exploration of similar compounds.

Interaction Studies

Preliminary interaction studies suggest that this compound may engage with various biological targets including neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound's mechanisms of action.

Properties

Molecular Formula

C12H20BrNO2

Molecular Weight

290.20 g/mol

IUPAC Name

tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3

InChI Key

XOPLNGPCBYYTLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CBr

Origin of Product

United States

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